molecular formula C7F12O B1500329 2,2-Bis(trifluoromethyl)-3-(trifluorovinyl)trifluorooxetane CAS No. 400629-07-4

2,2-Bis(trifluoromethyl)-3-(trifluorovinyl)trifluorooxetane

Cat. No. B1500329
M. Wt: 328.05 g/mol
InChI Key: AVRFEAFEAWXBPL-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)-3-(trifluorovinyl)trifluorooxetane, commonly known as BTTFO, is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties. BTTFO is a colorless liquid that is highly volatile and has a low boiling point. Its chemical formula is C8F12O, and it has a molecular weight of 388.06 g/mol.

Scientific Research Applications

Synthesis and Polymer Science

Research in polymer science highlights the use of trifluorovinyl-containing compounds in the synthesis of novel fluoropolymers and copolymers. For instance, the copolymerization of tetrafluoroethylene with 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole showcases the production of materials with significant thermal stability and specific physical properties (Michel et al., 2003). Similarly, the development of siloxane-containing perfluorocyclobutane aromatic polyethers introduces a new class of fluorosiloxane polymers with desirable linear structures and end groups for varied applications (Smith & Babb, 1996).

Material Chemistry and Properties

The synthesis of partially fluorinated amorphous ring-containing polymers, like poly[bis(2,2-difluorovinyl)formal], demonstrates the capability to produce materials with high thermal stability, low dielectric constant, and excellent optical clarity (Yang et al., 2004). These materials find relevance in electronics and optics due to their unique combination of properties.

Synthesis Methodologies

In the realm of synthetic chemistry, compounds like bis(2-methoxyethyl)aminosulfur trifluoride have shown effectiveness in transforming alcohols, aldehydes, ketones, and carboxylic acids to their fluorinated derivatives. This offers a broader spectrum and thermally stable alternative to traditional deoxofluorination reagents, expanding the toolkit for synthesizing fluorinated compounds in research and industrial applications (Lal et al., 1999).

Future Directions

: Thermo Scientific Chemicals : Alfa Chemistry Materials : Santa Cruz Biotechnology

properties

IUPAC Name

2,2,3-trifluoro-3-(1,2,2-trifluoroethenyl)-4,4-bis(trifluoromethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F12O/c8-1(2(9)10)3(11)4(5(12,13)14,6(15,16)17)20-7(3,18)19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRFEAFEAWXBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C1(C(OC1(F)F)(C(F)(F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663085
Record name 2,2,3-Trifluoro-3-(trifluoroethenyl)-4,4-bis(trifluoromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trifluoromethyl)-3-(trifluorovinyl)trifluorooxetane

CAS RN

400629-07-4
Record name 2,2,3-Trifluoro-3-(1,2,2-trifluoroethenyl)-4,4-bis(trifluoromethyl)oxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400629-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Trifluoro-3-(trifluoroethenyl)-4,4-bis(trifluoromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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